

BPR1K871: A Preclinical Development Candidate Targeting FLT3 and Aurora Kinases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BPR1K871 is a novel, quinazoline-based, multi-kinase inhibitor that has demonstrated significant potential as a preclinical development candidate for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are critical regulators of cell proliferation, survival, and mitosis.[1][2] This technical guide provides a comprehensive overview of the preclinical data for BPR1K871, including its inhibitory activity, cellular effects, and in vivo efficacy, along with detailed experimental methodologies and visual representations of its mechanism and experimental workflows.

Quantitative Data Summary

The preclinical development of **BPR1K871** has generated a substantial amount of quantitative data, which is summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of BPR1K871



Kinase Target	IC50 (nM)
AURKA	22
AURKB	13
FLT3	19

Data sourced from in vitro enzymatic assays.[1][3]

Table 2: In Vitro Anti-proliferative Activity of BPR1K871

in Cancer Cell Lines

Cell Line	Cancer Type	FLT3 Status	EC50 (nM)
MOLM-13	Acute Myeloid Leukemia	ITD Mutant	~5
MV4-11	Acute Myeloid Leukemia	ITD Mutant	~5
COLO205	Colorectal Cancer	Not Specified	< 100
Mia-PaCa2	Pancreatic Cancer	Not Specified	< 100

EC50 values represent the concentration required to inhibit cell proliferation by 50%.[1][4]

Table 3: KINOMEscan Selectivity Profile of BPR1K871

Kinase	% Control at 1000 nM
AURKA	0
AURKB	0.2
AURKC	3.3
FLT3	0.2

KINOMEscan technology measures the binding of a compound to a panel of kinases. A lower % control indicates stronger binding.[1][4]

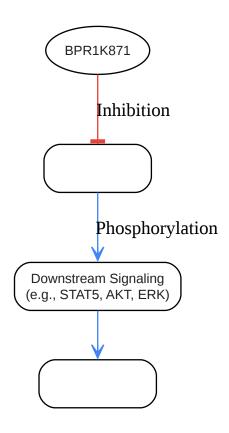


Signaling Pathway and Mechanism of Action

BPR1K871 exerts its anti-cancer effects by targeting two key signaling pathways crucial for cancer cell proliferation and survival: the FLT3 signaling pathway and the Aurora kinase-mediated mitotic pathway.

FLT3 Signaling Pathway Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled proliferation of leukemic cells. **BPR1K871** directly inhibits the kinase activity of FLT3, thereby blocking downstream signaling cascades that are essential for cell survival and growth.



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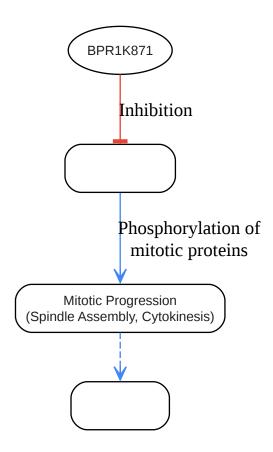
BPR1K871 inhibits constitutively active FLT3 signaling.

Aurora Kinase Pathway Inhibition

Aurora kinases A and B are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting AURKA and AURKB, **BPR1K871**



disrupts these processes, leading to mitotic arrest and ultimately cell death.



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BPR1K871 disrupts mitosis by inhibiting Aurora kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the preclinical development of **BPR1K871**.

Western Blot Analysis for Target Modulation

This experiment was performed to confirm that **BPR1K871** inhibits the phosphorylation of its targets, FLT3 and AURKA, in cancer cells.

- 1. Cell Culture and Treatment:
- MV4-11 (AML) and HCT-116 (colorectal cancer) cells were cultured in appropriate media.



 Cells were treated with varying concentrations of BPR1K871 (e.g., 2 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).

2. Cell Lysis:

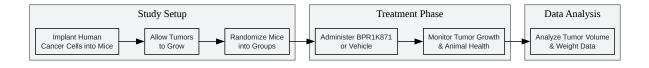
- After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Lysates were clarified by centrifugation to remove cellular debris.
- 3. Protein Quantification:
- Protein concentration in the lysates was determined using a BCA protein assay.
- 4. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- 5. Antibody Incubation and Detection:
- The membrane was incubated with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-AURKA (Thr288), and total AURKA overnight at 4°C.
- After washing, the membrane was incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Efficacy Studies



These studies were conducted to evaluate the anti-tumor activity of **BPR1K871** in animal models.

- 1. Animal Models:
- Immunocompromised mice (e.g., nude or NOD-SCID mice) were used.
- 2. Tumor Cell Implantation:
- Human cancer cells (MOLM-13, MV4-11, COLO205, or Mia-PaCa2) were implanted subcutaneously into the flanks of the mice.
- 3. Tumor Growth and Treatment:
- Tumors were allowed to grow to a palpable size (e.g., ~100-200 mm³).
- Mice were then randomized into treatment and control groups.
- **BPR1K871** was administered intravenously (IV) at various doses (e.g., 3-20 mg/kg) according to a specified schedule (e.g., daily or every other day). The control group received a vehicle solution.
- 4. Efficacy Assessment:
- Tumor volume was measured regularly using calipers.
- Animal body weight and general health were monitored throughout the study.
- At the end of the study, tumors were excised and weighed.



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General workflow for in vivo xenograft efficacy studies.

Pharmacokinetic (PK) Studies in Rats

Pharmacokinetic studies were performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of **BPR1K871**.

- 1. Animal Model:
- Male Sprague-Dawley rats were used.
- 2. Drug Administration:
- A single dose of BPR1K871 was administered intravenously.
- 3. Blood Sampling:
- Blood samples were collected from the tail vein at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- 4. Plasma Analysis:
- Plasma was separated from the blood samples by centrifugation.
- The concentration of **BPR1K871** in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- 5. Pharmacokinetic Parameter Calculation:
- Pharmacokinetic parameters such as clearance, volume of distribution, half-life (t1/2), and area under the curve (AUC) were calculated from the plasma concentration-time data.

IND-Enabling Studies

BPR1K871 has been approved as an investigational new drug (IND) by the US FDA for Phase I clinical testing.[3] This indicates that the compound has undergone a rigorous battery of IND-enabling preclinical studies to assess its safety profile. While the specific reports are not publicly available, these studies typically include:



- Acute and Repeated-Dose Toxicology Studies: To determine the potential toxicity of the drug after single and multiple doses in at least two animal species (one rodent and one nonrodent).
- Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- Genotoxicity Studies: To assess the potential of the drug to damage genetic material.
- Pharmacokinetic and Toxicokinetic Studies: To relate the observed toxic effects to the systemic exposure of the drug.

Conclusion

BPR1K871 is a promising preclinical candidate with a well-defined mechanism of action as a dual inhibitor of FLT3 and Aurora kinases. The comprehensive preclinical data, including potent in vitro activity, significant in vivo efficacy in various cancer models, and a completed IND-enabling toxicology package, provide a strong rationale for its continued clinical development as a potential new therapy for patients with AML and solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

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